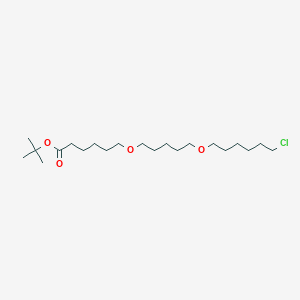

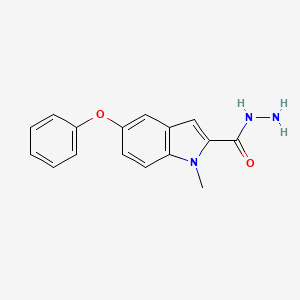

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with chlorophenyl, piperidin, and methanone groups, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of reductive amination methods, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . This method typically involves the reduction of an imine, formed by the reaction of an aldehyde or ketone with an amine, using a reducing agent such as sodium triacetoxyborohydride. It is plausible that a similar method could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the thiophene and pyridine components.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR spectra, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths, angles, and conformation. For instance, the crystal structure of a related compound showed that the piperidine ring can exhibit a chair conformation and that dihedral angles between rings can vary significantly . This information suggests that the compound may also exhibit a complex three-dimensional structure, which could be elucidated using similar analytical methods.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions for the compound , they do describe bioactivity assays that suggest these compounds can interact with biological targets . For example, the related compounds have shown inhibitory activities toward fungi . This implies that the compound may also participate in chemical reactions with biological molecules, potentially leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility, melting points, and stability, which can be inferred from their crystal structures and bioactivity profiles. For example, the absence of intra- or intermolecular hydrogen bonds in the crystal structure of a related compound suggests certain solubility characteristics . The compound likely has its own unique set of physical and chemical properties, which would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Compounds with piperidinyl and chloropyridinyl moieties have been synthesized and characterized, highlighting their potential in structural and synthetic organic chemistry. For example, a compound was synthesized by a substitution reaction, characterized by spectroscopic techniques, and its crystal structure was confirmed by X-ray diffraction, demonstrating significant inter and intra-molecular hydrogen bonds and interactions that stabilize the crystal structure (Karthik et al., 2021).

Pharmacological Applications

- Research on similar structures has led to the discovery of potent antagonists for receptors like NPBWR1 (GPR7), indicating potential therapeutic applications in treating conditions related to receptor activity (Romero et al., 2012). Another study explored the antiosteoclast and osteoblast activity of novel compounds, suggesting applications in bone health and disease treatment (Reddy et al., 2012).

Antimicrobial and Antitubercular Activities

- Synthesis of piperidin-4-yl methanone oxime derivatives and evaluation of their in vitro antibacterial and antifungal activities reveal some compounds exhibiting good antimicrobial activity against pathogenic strains, suggesting their use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Analgesic Properties

- The study of 5-HT1A receptor agonists for treating neuropathic pain indicates that compounds with certain piperidinyl substitutions can have significant analgesic effects, offering potential in pain management (Colpaert et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2S/c21-16-14-22-10-5-17(16)25-15-6-11-23(12-7-15)19(24)20(8-1-2-9-20)18-4-3-13-26-18/h3-5,10,13-15H,1-2,6-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYRNKXJLRJQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)

![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)

![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)